![molecular formula C16H12ClNO6 B5122795 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid](/img/structure/B5122795.png)
2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid, also known as CMT-3, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. CMT-3 belongs to the class of anthraquinone derivatives, which are known for their anticancer properties.
Mécanisme D'action
The mechanism of action of 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid involves the inhibition of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects
2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid has been shown to have various biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines and chemokines, which are involved in cancer progression. 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid also inhibits angiogenesis, which is the formation of new blood vessels that is necessary for cancer growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid in lab experiments is its high potency and specificity towards MMPs and NF-κB. This allows for the selective inhibition of these targets without affecting other cellular processes. However, 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid has also been found to have low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential use of 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid for cancer treatment.
Méthodes De Synthèse
2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with phthalic anhydride, followed by acid hydrolysis to yield the final product. The purity and yield of 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid can be improved by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 2-{[(5-chloro-2-methoxyphenyl)amino]carbonyl}terephthalic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Propriétés
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)carbamoyl]terephthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c1-24-13-5-3-9(17)7-12(13)18-14(19)11-6-8(15(20)21)2-4-10(11)16(22)23/h2-7H,1H3,(H,18,19)(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHHFLUNYSBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2-methoxyphenyl)carbamoyl]terephthalic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)
![N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5122736.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122739.png)
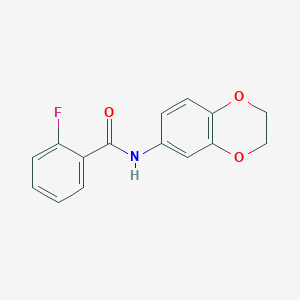
![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)
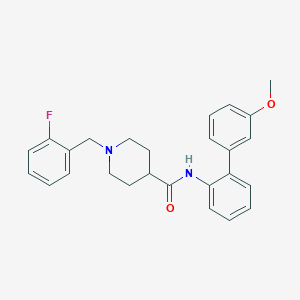
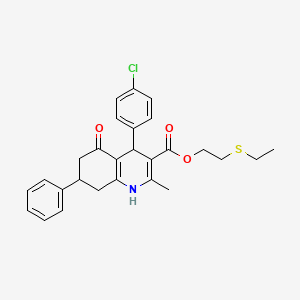
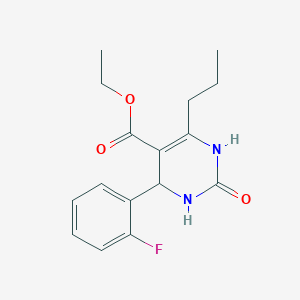
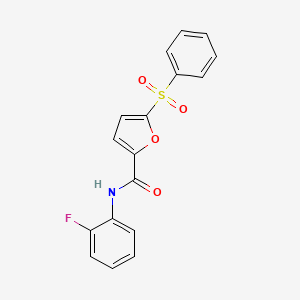
![methyl 2-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5122801.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5122808.png)
![ethyl 2-(5-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5122813.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5122825.png)